6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, is a derivative of benzothiophene, which is a heterocyclic compound. Benzothiophenes are known for their various biological activities and are often used as building blocks for pharmaceuticals. The compound is related to several research studies that explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar benzothiophene derivatives.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been explored in several studies. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent, as characterized by various spectroscopic methods . Similarly, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives has been the subject of various analyses. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate revealed a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular hydrogen bonds . This suggests that similar stabilizing interactions may be present in the molecular structure of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
Chemical Reactions Analysis
The reactivity of benzothiophene derivatives has been explored in various chemical reactions. For instance, reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles led to the formation of benzothieno[2,3-d]pyrimidine derivatives . Additionally, the homogeneous hydrodesulfurization of benzothiophene was studied, showing the activation of the C(aryl)−S bond and subsequent reactions leading to metallathiacycle ring contraction . These studies indicate the potential reactivity of the C-S bond in benzothiophene derivatives, which could be relevant for the chemical reactions of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are crucial for their application in pharmaceuticals. The antiarrhythmic, serotonin antagonist, and antianxiety activities of substituted thiophene derivatives synthesized from related compounds were reported, with high activity compared to standard drugs . Additionally, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were predicted to show cytostatic, antitubercular, and anti-inflammatory activities . These findings suggest that 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide may also exhibit significant biological activities, which would be an important aspect of its physical and chemical property analysis.
Scientific Research Applications
Synthesis and Characterization
Chemoselective Synthesis
A related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized chemoselectively from its formyl derivative using Et3SiH/I2 as a reducing agent, showcasing its potential for varied chemical applications (Jayaraman et al., 2010).
Synthesis of Derivatives
Another similar compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized, indicating the feasibility of creating various derivatives for potential biological applications (Naganagowda et al., 2014).
Biological Activity and Potential Applications
Antitumor Activity
A study on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed significant antitumor effects, suggesting the potential of benzothiophene derivatives in cancer treatment (Ostapiuk et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases were synthesized and showed promising antibacterial, antifungal, and anti-inflammatory activities, indicating the versatility of benzothiophene derivatives in developing new therapeutic agents (Narayana et al., 2006).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives displayed significant antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents (Vasu et al., 2005).
Safety And Hazards
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-2-3-7-5-9(10(13)12-11)14-8(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDAMHAXHYXHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397340 |
Source
|
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
CAS RN |
956576-52-6 |
Source
|
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.